molecular formula C23H24N2O6 B270877 2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Katalognummer B270877
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: QJEAMVFIIDPDKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EACA, and it is a member of the pyrrolidinecarboxylate family of compounds. EACA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic applications in a number of different fields.

Wirkmechanismus

The mechanism of action of EACA is not fully understood, but it is believed to involve the inhibition of plasminogen activators. EACA has been found to bind to the active site of plasminogen activators, preventing them from catalyzing the conversion of plasminogen to plasmin. This inhibition of plasminogen activation results in the prevention of blood clot breakdown and the inhibition of cancer cell migration and invasion.
Biochemical and Physiological Effects
EACA has a number of biochemical and physiological effects, including the inhibition of plasminogen activators, the prevention of blood clot breakdown, and the inhibition of cancer cell migration and invasion. In addition, EACA has been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

EACA has a number of advantages and limitations for use in lab experiments. One of the main advantages of EACA is its potent inhibitory activity against plasminogen activators, which makes it a valuable tool for studying the role of these enzymes in disease processes. However, EACA has a relatively short half-life in vivo, which limits its usefulness in animal studies. In addition, EACA can be difficult to dissolve in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on EACA. One promising area of research involves the development of new analogs of EACA that may have improved pharmacokinetic properties and increased potency against plasminogen activators. In addition, there is growing interest in the use of EACA as a therapeutic agent in the treatment of thrombosis and cancer metastasis. Further research in these areas may lead to the development of new and more effective treatments for these diseases.

Synthesemethoden

EACA can be synthesized using a variety of different methods, but the most common method involves the reaction of 2-(2-aminophenyl)acetic acid with 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. This reaction results in the formation of EACA as a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

EACA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EACA as an inhibitor of plasminogen activators. Plasminogen activators are enzymes that play a critical role in the breakdown of blood clots, and they have been implicated in a number of different disease processes, including thrombosis and cancer metastasis. EACA has been found to be a potent inhibitor of plasminogen activators, and it is believed that this compound may have therapeutic applications in the treatment of these diseases.

Eigenschaften

Molekularformel

C23H24N2O6

Molekulargewicht

424.4 g/mol

IUPAC-Name

[2-(2-ethylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-3-15-6-4-5-7-19(15)24-20(26)14-31-23(29)17-12-21(27)25(13-17)18-10-8-16(9-11-18)22(28)30-2/h4-11,17H,3,12-14H2,1-2H3,(H,24,26)

InChI-Schlüssel

QJEAMVFIIDPDKD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.